molecular formula C10H13NOS B186998 2-(2-Methoxyphenyl)thiazolidine CAS No. 40790-78-1

2-(2-Methoxyphenyl)thiazolidine

Cat. No. B186998
CAS RN: 40790-78-1
M. Wt: 195.28 g/mol
InChI Key: HJPJOKSJGDFDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)thiazolidine is a compound with the molecular formula C10H13NOS . It’s a derivative of thiazolidine, a five-membered heterocyclic compound with sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine derivatives, including 2-(2-Methoxyphenyl)thiazolidine, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyphenyl)thiazolidine includes a five-membered thiazolidine ring attached to a methoxyphenyl group . The presence of sulfur in the ring enhances the compound’s pharmacological properties .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For instance, they can react with 1,2-aminothiols and aldehydes to form a thiazolidine product that remains stable and does not require any catalyst .

Scientific Research Applications

Medicinal Importance and Structural Characterization

2-(2-Methoxyphenyl)thiazolidine, referred to as 2mmpT in some studies, is noted for its medicinal significance. The thiazolidine ring, a crucial part of the compound, is also an active part of penicillin. Research has delved into the synthesis and crystallization of 2mmpT, revealing its needle-shaped crystal structure. X-ray diffraction techniques have been utilized to determine that the crystal is monoclinic, with specific unit cell parameters. Additionally, IR absorption spectrum analysis has identified characteristic peaks, and proton magnetic resonance (PMR) spectrum studies support the proposed structure of the compound (Raju, Eswaramoorthy, Umarani, & Rajalingam, 1989).

Application in Organic Solar Cells

In the field of organic solar cells (OSCs), a derivative of thiazolidine named (2-thioxo-3-N-(2-methoxyphenyl) thiazolidin-4-one), also known as TH-2, has been synthesized and characterized. This compound exhibits significant potential as an electron donor in OSCs, with studies showing a power conversion efficiency of up to 0.49% when coupled with certain materials. This efficiency is achieved through the absorption range broadening of the OSCs, highlighting the compound's application in renewable energy technologies (Toumi, Khelil, Bernède, Mouchaal, Djafri, Toubal, Hellal, & Cattin, 2015).

Antimicrobial Properties

Thiazolidine derivatives, including variants of 2-(2-Methoxyphenyl)thiazolidine, have been synthesized and evaluated for their antimicrobial properties. For instance, some novel thiazolidin-4-ones have been characterized and shown to possess potent antimicrobial activity against various pathogenic strains. This highlights the compound's potential application in the development of new antimicrobial agents (Kavitha, Basappa, Swamy, Mantelingu, Doreswamy, Sridhar, Prasad, & Rangappa, 2006).

Antitumor Growth and Metastasis Agents

In cancer research, certain 2,3-diaryl-4-thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cell lines. A specific derivative, 2-(3-(arylalkyl amino carbonyl)phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone, has shown promising inhibitory effects on tumor cell proliferation and migration, suggesting its potential as an anticancer agent (Wu, Yu, Yang, Li, Wang, Zhou, Qin, Li, Luo, Yi, Liu, & Chen, 2014).

Catalytic Properties

2-Aryl- and 2-furyl-4-carboxy-1,3-thiazolidines, which include 2-(2-Methoxyphenyl)thiazolidine derivatives, have been synthesized and analyzed for their spectral properties and conformation. These compounds have shown significant catalytic properties in reactions such as acetophenone hydrosilylation with diphenylsilane. The nature and position of substituents in the thiazolidine ring have been found to influence their effectiveness as catalysts (Skvortsov, Uvarov, Vekki, Studentsov, & Skvortsov, 2010).

Future Directions

Thiazolidine derivatives, including 2-(2-Methoxyphenyl)thiazolidine, have diverse therapeutic and pharmaceutical activity, making them valuable for future research . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJOKSJGDFDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961209
Record name 2-(2-Methoxyphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)thiazolidine

CAS RN

40790-78-1
Record name Thiazolidine, 2-(o-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)thiazolidine

Citations

For This Compound
8
Citations
ARE Mahdy, EE Elboray, RF Fandy… - Arkivoc, 2016 - pdfs.semanticscholar.org
Aromatic aldehydes reacted readily with (R)-cysteine in boiling acidified methanol to give diastereomeric mixtures of the corresponding 2-(aryl substituted) thiazolidine-4-carboxylic …
Number of citations: 4 pdfs.semanticscholar.org
H NATE, Y SEKINE, Y HONMA, H NAKAI… - Chemical and …, 1987 - jstage.jst.go.jp
A series of novel 2-phenylthiazolidine-3-thiocarboxamides(II) was synthesized and tested for positive inotropic activity in the isolated guinea pig heart and in anesthetized dogs. …
Number of citations: 4 www.jstage.jst.go.jp
FMA Abid, J Jamalis, S Chander, R Abd Wahab… - Chemical Data …, 2019 - Elsevier
A series of sixteen novel heterocyclic thiazolidine derivatives (3a-p) was synthesized upon reaction of L-cysteine with different substituted benzaldehyde. The synthesized compounds …
Number of citations: 6 www.sciencedirect.com
RM Jagtap, MA Rizvi, YB Dangat… - Journal of Sulfur …, 2016 - Taylor & Francis
This article presents the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids via nucleophilic addition of L-Cysteine on aromatic aldehydes involving a yield and time-effective …
Number of citations: 14 www.tandfonline.com
ZC Song, GY Ma, HL Zhu - RSC advances, 2015 - pubs.rsc.org
A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density …
Number of citations: 16 pubs.rsc.org
AH Hansen, E Sergeev, D Bolognini… - Journal of medicinal …, 2018 - ACS Publications
Free fatty acid receptor 2 (FFA2/GPR43) is a receptor for short-chain fatty acids reported to be involved in regulation of metabolism, appetite, fat accumulation, and inflammatory …
Number of citations: 29 pubs.acs.org
RM Jagtap, SR Shaikh, RG Gonnade… - …, 2019 - Wiley Online Library
The ‘2R,4R’‐2‐aryl thiazolidine‐4‐carboxylic acid anilides (ATCAAs) were synthesized using cyanuric chloride (CC) as a clean and substoichiometric acid‐amine coupling agent under …
RM Jagtap, SH Thorat, RG Gonnade, AA Khan… - New Journal of …, 2018 - pubs.rsc.org
Diastereomeric ‘2RS,4R’-2-arylthiazolidine-4-carboxylic acids (ATCAs) were synthesized and their resolution to chiraly pure N-BOC derivatives was attempted by column …
Number of citations: 9 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.